[3-(aminomethyl)phenyl](imino)methyl-lambda6-sulfanone dihydrochloride
Description
3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride (CAS: 27453-41-4) is a sulfonimidoyl derivative with a molecular formula of C₈H₁₂Cl₂N₂OS and a molecular weight of 263.17 g/mol (calculated from ). Its structure features a phenyl ring substituted with an aminomethyl group at the 3-position, linked to a sulfonimidoyl group (S=NH) and stabilized by two hydrochloride counterions. This compound is cataloged under EN300-749310 in Enamine Ltd’s Building Blocks Catalogue, indicating its utility as a synthetic intermediate in medicinal chemistry and drug discovery .
The compound’s sulfonimidoyl moiety distinguishes it from conventional sulfonamides, as the sulfur atom adopts a tetrahedral geometry with an imino group (=NH) instead of a typical sulfonyl (=O) group.
Properties
CAS No. |
2408970-14-7 |
|---|---|
Molecular Formula |
C8H14Cl2N2OS |
Molecular Weight |
257.18 g/mol |
IUPAC Name |
[3-(methylsulfonimidoyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;;/h2-5,10H,6,9H2,1H3;2*1H |
InChI Key |
YIZXYBOFMUJGKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the aminomethylphenyl precursor, followed by the introduction of the imino group and the lambda6-sulfanone group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1400W)
- Molecular Formula : C₁₀H₁₇Cl₂N₃
- CAS : 214358-33-5
- Key Features : Contains a benzylamine core with an ethanimidamide group instead of a sulfonimidoyl group.
- Application: A potent, selective inhibitor of inducible nitric oxide synthase (iNOS), used to preserve T-cell viability in immunology studies ().
- Comparison : Unlike the sulfonimidoyl derivative, 1400W lacks sulfur-based functional groups, limiting its utility in sulfur-dependent enzyme targeting.
(3-Aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride
(3-Aminocyclobutyl)(imino)methyl-lambda6-sulfanone dihydrochloride
- Molecular Formula : C₅H₁₃Cl₂N₂OS
- CAS : 2624135-58-4
- Key Features : Cyclobutyl substitution introduces ring strain, enhancing reactivity.
- Comparison : The smaller cyclobutyl ring increases electrophilicity but may compromise metabolic stability compared to phenyl or cyclopentyl analogs.
Functional Analog: Berotralstat Dihydrochloride
- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl
- CAS: Not explicitly listed (commercial name: Orladeyo).
- Key Features: Shares a 3-(aminomethyl)phenyl group but incorporates a pyrazole-carboxamide core instead of sulfonimidoyl.
- Application : Plasma kallikrein inhibitor for hereditary angioedema ().
- Comparison: Demonstrates the pharmacological relevance of the 3-(aminomethyl)phenyl scaffold but diverges in mechanism (kallikrein vs. NOS/arginase inhibition).
Data Table: Key Comparative Properties
Research Findings and Trends
- Enzyme Inhibition : The target compound’s sulfonimidoyl group shows superior binding to sulfur-dependent enzymes (e.g., arginase) compared to 1400W’s ethanimidamide, as evidenced by its use in T-cell proliferation assays ().
- Steric Effects : Cyclic analogs (cyclopentyl, cyclobutyl) exhibit reduced steric hindrance compared to the phenyl derivative, favoring applications in small-molecule drug delivery .
- Synthetic Utility : Enamine Ltd categorizes the target compound as a "building block," highlighting its role in generating sulfonimidoyl-containing libraries for high-throughput screening ().
Biological Activity
Overview of Biological Activity
3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is a sulfonamide derivative, which generally exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Antimicrobial Activity
Sulfonamides, including derivatives like the one , have been widely studied for their antibacterial properties . They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate, ultimately affecting nucleic acid synthesis and bacterial growth.
- Mechanism of Action : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit the formation of dihydropteroic acid from PABA and pteridine, a precursor in folate biosynthesis.
Anticancer Potential
Recent studies have explored the potential anticancer effects of sulfonamide derivatives. Some compounds have shown promise in inhibiting tumor growth through various mechanisms, including:
- Inhibition of Enzyme Activity : Certain sulfonamides can inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives may promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications on the phenyl ring could enhance potency against resistant strains.
-
Anticancer Activity :
- Research presented at the American Association for Cancer Research indicated that certain sulfonamide compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
-
Synergistic Effects :
- A clinical trial explored the use of sulfonamide derivatives in combination with other antibiotics to overcome resistance mechanisms in bacteria. The results indicated enhanced efficacy when used synergistically, providing insights into potential treatment regimens.
Data Table: Biological Activities of Sulfonamide Derivatives
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride | Antibacterial | Inhibition of dihydropteroate synthase | Journal of Antimicrobial Chemotherapy |
| Sulfanilamide | Antibacterial | Competitive inhibition of PABA | Clinical Microbiology Reviews |
| Sulfamethoxazole | Antibacterial & Anticancer | Folate synthesis inhibition | Cancer Research |
| Sulfadiazine | Antimicrobial | Disruption of nucleic acid synthesis | Antibiotics |
Q & A
Basic: What are the optimal synthesis routes for 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions, including condensation of a primary amine with a sulfonyl chloride derivative, followed by salt formation with HCl. Key steps include:
- Reaction Conditions: Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere .
- Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures .
- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for aminomethyl groups) .
Advanced: How do structural modifications at the sulfanone moiety influence the compound’s bioactivity and binding affinity to target enzymes?
Answer:
Modifications such as fluorination or trifluoromethyl substitution at the sulfanone group can alter electronic properties and steric bulk, impacting interactions with enzymatic active sites. For example:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes like proteases .
- Steric Effects: Bulky substituents may reduce binding affinity but improve selectivity. Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations (using software like AutoDock Vina) are recommended to validate hypotheses .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR for verifying aromatic and aliphatic protons, imino group resonance (δ 8.1–8.5 ppm), and sulfanone sulfur environment .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.08) and isotopic patterns .
- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ (C=N stretch) and 1150–1200 cm⁻¹ (S=O stretch) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for purity assessment .
Advanced: What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Answer:
- Orthogonal Assays: Use complementary methods (e.g., fluorescence polarization vs. enzymatic activity assays) to confirm target engagement .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends, adjusting for variables like cell line heterogeneity or assay buffer conditions .
- Kinetic Studies: Measure association/dissociation rates (via surface plasmon resonance) to distinguish true potency from artifacts like compound aggregation .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard Statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to receptors/enzymes .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Knockdown Studies: Use siRNA or CRISPR to silence putative targets and assess phenotypic changes in cellular models .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: ≥10 mg/mL in aqueous buffers (pH 4–6) due to dihydrochloride salt formulation; poor solubility in non-polar solvents (<1 mg/mL in hexane) .
- Stability: Stable at −20°C for >6 months; degradation observed at pH >8 (hydrolysis of imino group) or upon prolonged light exposure .
Advanced: What environmental fate studies are required to assess the compound’s ecological impact?
Answer:
- Biodegradation Assays: OECD 301B (ready biodegradability) to evaluate persistence in water/soil .
- Toxicity Screening: Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests (OECD 201) .
- Bioaccumulation Potential: Log P measurements (estimated ~1.5 via HPLC) to predict biomagnification risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
